molecular formula C10H18ClN3O2 B2586719 N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride CAS No. 1171559-62-8

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride

Cat. No.: B2586719
CAS No.: 1171559-62-8
M. Wt: 247.72
InChI Key: OESHDOIYRPEKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

    Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their structure and function. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride can be compared with other similar compounds, such as:

    N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide: This compound lacks the hydrochloride salt, which may affect its solubility and stability.

    N-cyclopropyl-2-[4-(amino)piperidin-1-yl]acetamide: This compound has an amino group instead of a hydroxyimino group, which may alter its reactivity and biological activity.

    N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-2-(4-hydroxyiminopiperidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c14-10(11-8-1-2-8)7-13-5-3-9(12-15)4-6-13;/h8,15H,1-7H2,(H,11,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESHDOIYRPEKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(=NO)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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